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Compound of Interest

Compound Name: Metatartaric acid

Cat. No.: B12092344

In the pursuit of crystalline stability in wine, oenologists primarily turn to two key additives:
metatartaric acid and carboxymethylcellulose (CMC). Both function as protective colloids,
inhibiting the nucleation and growth of potassium bitartrate crystals, thereby preventing the
formation of undesirable sediment in the bottle. This guide provides a detailed comparison of
their performance, supported by experimental data, to assist researchers, scientists, and
winemakers in making informed decisions for their specific applications.

Mechanism of Action

Metatartaric acid is a polyester of tartaric acid that functions by adsorbing onto the surface of
tartrate crystal nuclei, which hinders their growth.[1] Its effectiveness is intrinsically linked to its
degree of esterification.[2] In contrast, carboxymethylcellulose (CMC) is a cellulose derivative
with a high surface-negative charge at wine pH.[3] This negative charge allows it to bind with
the positively charged potassium ions and cover the surfaces of tartrate microcrystals,
preventing their agglomeration and precipitation.[3][4]

Performance Comparison: Metatartaric Acid vs.
CMC

The choice between metatartaric acid and CMC hinges on several factors, including the
desired duration of stability, the type of wine, and processing considerations. The following
tables summarize the key performance indicators based on available data.
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Table 1: General Performance Characteristics

Feature

Metatartaric Acid

Carboxymethylcellulose
(CMC)

Primary Function

Inhibits crystal nucleation and

growth[1]

Inhibits crystal nucleation and
growth[5]

Duration of Stability

Temporary; hydrolyzes over
time, especially at higher

temperatures[6][7]

Long-lasting and more stable

than metatartaric acid[5][6]

Wine Type Suitability

White and Rosé wines

Primarily white and sparkling
wines; not recommended for
red wines[8][9]

Sensory Impact

Generally low; hydrolysis can

increase titratable acidity[10]

Minimal to none; can improve
mouthfeel[3][11]

Protein Stability Req.

Recommended to check

protein stability[12]

Wine must be protein-stable
before addition[8][13]

Calcium Tartrate Stability

Limited and temporary
effect[14]

Not effective[15]

Table 2: Quantitative Performance Data
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Parameter

Metatartaric Acid

Carboxymethyicellulose
(CMC)

Typical Dosage

Up to 100 mg/L[16][17]

Up to 200 mg/L (OIV limit)[18]

Comparative Efficacy

100 mg/L provides equivalent
inhibition to 20 mg/L of CMC

20 mg/L provides equivalent
inhibition to 100 mg/L of

metatartaric acid

Temperature Sensitivity

Effectiveness decreases with
increasing storage
temperature due to

hydrolysis[1]

Stable over a wide range of
temperatures; does not
hydrolyze[3][5]

Impact on Filterability

Generally does not impact
filterability[12]

Can decrease filterability; a
waiting period of 2-7 days
before filtration is

recommended[8][12]

Experimental Protocols for Tartrate Stability

Assessment

Accurate assessment of tartrate stability is crucial for determining the need for and the efficacy

of treatments. The following are detailed methodologies for key experiments cited in the

evaluation of metatartaric acid and CMC.

1. Cold Stability Test (Refrigeration Method)

¢ Principle: This test simulates the cold conditions that can induce tartrate precipitation in wine

after bottling.

e Protocol:

o Filter a sample of the wine through a 0.45 um membrane filter to ensure clarity.

o Place the filtered wine sample in a clear, sealed container.
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o Store the container at a constant low temperature, typically -4°C, for a period of three to
six days.[12][19]

o After the incubation period, visually inspect the sample for any crystalline sediment. The
inspection should be done immediately after removal from the cold environment and again
after the sample has warmed to room temperature.

o The presence of persistent crystals after warming indicates that the wine is cold-unstable.
[19] If crystals dissolve upon warming, the wine is generally considered stable.[19]

2. Conductivity Measurement (Mini-Contact Test)

 Principle: The formation of potassium bitartrate crystals removes potassium and bitartrate
ions from the solution, leading to a decrease in the wine's electrical conductivity. The
magnitude of this drop after seeding with potassium bitartrate crystals indicates the wine's
instability.[20][21]

e Protocol:
o Filter a sample of the wine through a 0.45 um membrane filter.

o Place the sample in a temperature-controlled vessel, typically at 0°C for white wines and
5°C for red wines.[22]

o Measure the initial conductivity of the wine sample using a calibrated conductivity meter.

o Add a known amount of finely ground potassium bitartrate seed crystals (e.g., 1 g/L) to the
wine sample while stirring.[20]

o Continuously monitor the conductivity of the sample over a set period (e.g., 30 minutes).
[12][22]

o Adrop in conductivity of 5% or more is generally considered an indication of instability.[20]
[22]

Logical Relationships and Workflow
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The selection and application of a tartrate stabilization agent involve a series of considerations
and steps. The following diagram illustrates the decision-making process and the comparative
aspects of using metatartaric acid versus CMC.

Initial State

Unstable Wine
(High Tartrate Concentration)

Stabilizatign Decision

Select Stabilization Agent

Short-term stability needed \Long-term stability needed

Stabilizing Agents

Metatartaric Acid Carboxymethylcellulose (CMC)

Key Considerations

Temporary Stability Lo_ng-Term S_tablhty_ . Direct Addition Ensure Protein Stability First
. Requires Protein Stability L o . o
Temperature Sensitive Not for Red Wine Minimal Impact on Filtration Allow Integration Before Filtration

Tartrate-Stable Wine

Click to download full resolution via product page

Caption: Decision workflow for tartrate stabilization with Metatartaric Acid vs. CMC.

Conclusion

Both metatartaric acid and carboxymethylcellulose are effective tools for achieving tartrate
stability in wine, operating as protective colloids to inhibit crystal formation.[16] CMC offers a
more durable and temperature-resistant solution, making it ideal for wines intended for longer
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aging or those that may be exposed to fluctuating temperatures.[5] However, its application is
primarily limited to white and sparkling wines and necessitates prior protein stability.[8]
Metatartaric acid provides a reliable, albeit temporary, solution that is suitable for wines with a
shorter shelf life.[6][7] Its effectiveness is compromised by hydrolysis, which is accelerated at
higher temperatures.[1] The selection between these two additives should be guided by the
specific characteristics of the wine, the desired longevity of stability, and the processing
capabilities of the winery. Careful evaluation of the wine's stability profile using standardized
experimental protocols is essential for successful application.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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